6-chloro-8-ethyl-7H-purine
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Overview
Description
6-chloro-8-ethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
6-chloro-8-ethyl-7H-purine can be synthesized through various synthetic routes. One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another approach involves the regioselective functionalization of the purine scaffold at positions 8, 6, and 2 via zinc and magnesium intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-ethyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyanation Reactions: The compound can be cyanated to form 8-cyanated purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and amines, with reaction conditions involving solvents like DMSO and catalysts such as palladium.
Cyanation Reactions: Reagents like TMSCN and triflic anhydride are used, with base-mediated elimination of trifluoromethanesulfonic acid.
Major Products Formed
9-alkylpurines: Formed via alkylation with various substituted alkyl halides.
8-cyanated purine derivatives: Formed through direct regioselective C-H cyanation.
Scientific Research Applications
6-chloro-8-ethyl-7H-purine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-8-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A closely related compound with a chlorine atom at the 6th position but without the ethyl group at the 8th position.
8-cyanopurine: A derivative with a cyano group at the 8th position instead of an ethyl group.
6-chloro-9H-purine: Another similar compound with a chlorine atom at the 6th position and various substitutions at the 9th position.
Uniqueness
6-chloro-8-ethyl-7H-purine is unique due to the presence of both a chlorine atom at the 6th position and an ethyl group at the 8th position
Properties
CAS No. |
92001-53-1 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-8-ethyl-7H-purine |
InChI |
InChI=1S/C7H7ClN4/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H,9,10,11,12) |
InChI Key |
PNSVJHYYAASBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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